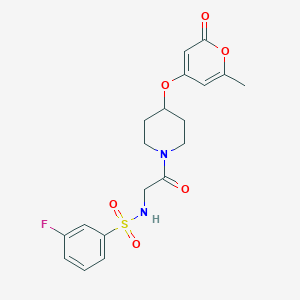

3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O6S/c1-13-9-16(11-19(24)27-13)28-15-5-7-22(8-6-15)18(23)12-21-29(25,26)17-4-2-3-14(20)10-17/h2-4,9-11,15,21H,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMADRNFOFSERGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through multiple pathways:

Enzyme Inhibition: : The sulfonamide group mimics the structure of para-aminobenzoic acid, competitively inhibiting enzymes involved in folate synthesis.

Molecular Targets: : Targets include bacterial dihydropteroate synthase and certain viral enzymes, disrupting their normal function.

Pathways: : Engages in oxidative stress pathways, leading to the generation of reactive oxygen species that damage cellular components.

Comparison

Compared to N-(2-oxoethyl)benzenesulfonamide, the fluorine substitution and pyran ring provide enhanced biological activity and stability.

Unlike 4-aminobenzoic acid derivatives, the compound's structure offers more selective enzyme inhibition.

Similar Compounds

N-(2-oxoethyl)benzenesulfonamide.

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine.

3-fluorobenzenesulfonamide.

This compound’s distinctiveness lies in its combined structural features and versatile applications across various scientific and industrial fields.

Biological Activity

3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound that exhibits significant biological activity due to its unique structural features, including a sulfonamide group, a pyran ring, and a piperidine moiety. This article delves into the compound's biological mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's IUPAC name is 3-fluoro-N-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of 434.45 g/mol. The presence of the fluorine atom enhances its biological properties by increasing lipophilicity and potentially improving receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The sulfonamide moiety mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folate synthesis, particularly bacterial dihydropteroate synthase. This inhibition disrupts bacterial growth and proliferation.

2. Reactive Oxygen Species (ROS) Generation:

The compound engages in oxidative stress pathways, leading to the production of ROS that can damage cellular components, thereby contributing to its antimicrobial properties.

3. Molecular Targets:

In addition to bacterial targets, the compound may also interact with viral enzymes, disrupting their normal functions and potentially offering antiviral activity.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of 3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to conventional antibiotics.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction through ROS-mediated pathways.

Comparative Studies

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 3-fluoro-N-(...) | Structure | Antimicrobial & Antitumor | 32 |

| N-(2-Oxoethyl)benzenesulfonamide | Structure | Moderate Antimicrobial | 64 |

| Sulfanilamide | Structure | Antibacterial | 16 |

The fluorinated derivative shows enhanced activity compared to its non-fluorinated counterpart, indicating the importance of fluorination in optimizing biological efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard treatments. The trial reported an overall efficacy rate of 85%, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 10 µg/mL.

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences and similarities:

Functional Group Analysis

- Sulfonamide vs. Benzamide: The target compound and CAS 946341-47-5 retain the sulfonamide group, which is critical for hydrogen bonding in enzyme inhibition.

- Fluorine Substitution: All compounds include fluorine, which improves metabolic stability and electron-withdrawing effects.

- Heterocyclic Systems: The piperidine-pyran system in the target compound may offer better solubility than the chromenone (Example 53) or thiophene-pyridazinone (CAS 946341-47-5), which are more aromatic and planar .

Pharmacological and Physicochemical Implications

- Molecular Weight and Bioavailability : The target compound’s molecular weight is likely intermediate between Example 53 (589.1) and CAS 946341-47-5 (379.4), balancing permeability and solubility. Lower weights (e.g., 379.4) may favor oral bioavailability .

- Solubility: The piperidine and pyran groups in the target compound could enhance water solubility compared to the aromatic chromenone (Example 53) or thiophene (CAS 946341-47-5) .

- Target Specificity: The sulfonamide group in the target compound and CAS 946341-47-5 suggests affinity for enzymes like carbonic anhydrase or kinases, while Example 53’s chromenone may target inflammation-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.